molecular formula C14H12INO2 B7476773 3-iodo-N-(2-methoxyphenyl)benzamide

3-iodo-N-(2-methoxyphenyl)benzamide

Cat. No. B7476773
M. Wt: 353.15 g/mol
InChI Key: WEBDBNKLIJGABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(2-methoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IB-MECA, which is an acronym for its full chemical name. IB-MECA belongs to a class of compounds called adenosine A3 receptor agonists, which have been shown to have a variety of effects on the body.

Mechanism of Action

IB-MECA exerts its effects by binding to adenosine A3 receptors, which are found on various cells throughout the body. Activation of these receptors has been shown to have a variety of effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects. In animal models, IB-MECA has been shown to reduce inflammation, reduce tumor growth, and improve cardiovascular function. These effects are thought to be mediated by the activation of adenosine A3 receptors.

Advantages and Limitations for Lab Experiments

IB-MECA has several advantages for use in lab experiments. It is a highly specific agonist for adenosine A3 receptors, which allows for precise control over its effects. It is also relatively stable and easy to synthesize in large quantities.
However, there are also some limitations to the use of IB-MECA in lab experiments. Its effects can be influenced by factors such as pH and temperature, which can make it difficult to control its effects. Additionally, its effects may be influenced by other factors in the experimental system, such as the presence of other drugs or chemicals.

Future Directions

There are several areas of future research that could be pursued with IB-MECA. One area of interest is the potential use of IB-MECA in combination with other drugs or therapies for the treatment of inflammatory diseases or cancer. Another area of interest is the development of new analogs of IB-MECA that have improved potency or specificity for adenosine A3 receptors. Finally, further studies are needed to fully understand the mechanisms of action of IB-MECA and its effects on various physiological systems.

Synthesis Methods

IB-MECA can be synthesized using a variety of methods, including the reaction of 3-iodobenzoic acid with 2-methoxyaniline in the presence of a coupling agent. This method has been optimized to produce high yields of the compound with good purity. Other methods, such as the use of palladium-catalyzed coupling reactions, have also been explored.

Scientific Research Applications

IB-MECA has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and asthma. IB-MECA has been shown to have anti-inflammatory effects in animal models, and clinical trials are currently underway to investigate its potential as a treatment for these conditions.
Another area of interest is the potential use of IB-MECA in cancer treatment. IB-MECA has been shown to have anti-tumor effects in animal models, and clinical trials are currently underway to investigate its potential as a treatment for various types of cancer.

properties

IUPAC Name

3-iodo-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDBNKLIJGABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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